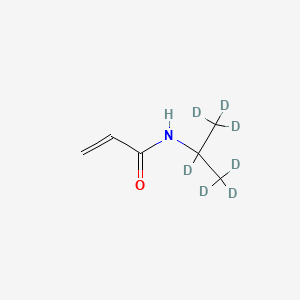

N-Isopropylacrylamide-d7

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H11NO |

|---|---|

Molekulargewicht |

120.20 g/mol |

IUPAC-Name |

N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)prop-2-enamide |

InChI |

InChI=1S/C6H11NO/c1-4-6(8)7-5(2)3/h4-5H,1H2,2-3H3,(H,7,8)/i2D3,3D3,5D |

InChI-Schlüssel |

QNILTEGFHQSKFF-LUUPTHFTSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)C=C |

Kanonische SMILES |

CC(C)NC(=O)C=C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Isopropylacrylamide-d7: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-Isopropylacrylamide-d7 (NIPAM-d7), a deuterated isotopologue of N-Isopropylacrylamide (NIPAM). This document details its synthesis, spectroscopic characterization, and its significant role in the development of advanced drug delivery systems and smart materials. The information is curated to be a vital resource for professionals in research, chemical synthesis, and pharmaceutical development.

Core Chemical and Physical Properties

This compound is primarily utilized in research settings to probe the behavior of its non-deuterated counterpart, particularly in polymer science and biomedical applications. The substitution of hydrogen with deuterium in the isopropyl group allows for detailed mechanistic studies using techniques sensitive to isotopic labeling.

General Properties

A summary of the key physical and chemical properties of this compound is presented below, with data for the non-deuterated N-Isopropylacrylamide provided for comparison.

| Property | This compound | N-Isopropylacrylamide (for comparison) |

| Molecular Formula | C₆H₄D₇NO | C₆H₁₁NO[1] |

| Molecular Weight | 120.20 g/mol [2][3] | 113.16 g/mol [1][4] |

| CAS Number | 1219803-32-3[2] | 2210-25-5[1] |

| Appearance | White Solid[3] | Crystalline solid[1] |

| Melting Point | Not explicitly reported; expected to be similar to NIPAM. | 60-63 °C[4] |

| Boiling Point | Not explicitly reported; expected to be similar to NIPAM. | 89-92 °C at 2 mmHg[4] |

| Solubility | No quantitative data available. | Soluble in water, methanol, ethanol, acetone, MEK, and ethyl cellosolve. Almost insoluble in ethyl acetate and n-hexane.[1][5] A study on NIPAM's solubility in water found a discrete change at 25 °C.[6] |

Synthesis and Purification

Synthesis of this compound (Conceptual Protocol)

A common method for synthesizing N-isopropylacrylamide involves the reaction of isopropylamine with acryloyl chloride. For the deuterated analog, a similar approach is utilized, employing a deuterated isopropylamine precursor.[3]

Reaction Scheme:

General Procedure:

-

A solution of deuterated isopropylamine in a suitable aprotic solvent (e.g., diethyl ether, dichloromethane) is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Acryloyl chloride is added dropwise to the cooled amine solution with vigorous stirring. An excess of the amine or the addition of a non-nucleophilic base is used to neutralize the hydrochloric acid byproduct.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The resulting mixture is filtered to remove the amine hydrochloride salt.

-

The filtrate is washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization from a suitable solvent system, such as a hexane/toluene mixture.

Synthesis of Poly(N-isopropylacrylamide) Hydrogel (Detailed Protocol)

This protocol describes the synthesis of a thermoresponsive poly(N-isopropylacrylamide) (PNIPAM) hydrogel using free radical polymerization, a common application of the NIPAM monomer. This method can be adapted for the polymerization of NIPAM-d7.

Materials:

-

N-isopropylacrylamide (NIPAM) monomer

-

N,N'-methylenebis(acrylamide) (BIS) as a cross-linker

-

Ammonium persulfate (APS) as an initiator

-

N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

-

Deionized water

Procedure: [7]

-

Dissolve the desired amount of NIPAM monomer and BIS cross-linker in deionized water in a reaction vessel. A typical concentration is 5% w/v of NIPAM.[7]

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.[7]

-

While continuing the inert gas purge, add the TEMED accelerator to the solution.

-

Initiate the polymerization by adding an aqueous solution of APS.

-

Stir the solution for a short period to ensure mixing and then allow the polymerization to proceed at room temperature. The solution will become viscous and form a gel.

-

After 24 hours, the resulting hydrogel is purified by dialysis against deionized water for several days to remove unreacted monomers and other small molecules.[7]

-

The purified hydrogel can then be lyophilized for storage or used directly in its swollen state.

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of this compound. While a comprehensive set of high-resolution spectra for the deuterated monomer is not publicly available, representative data for the non-deuterated NIPAM are provided for reference. The deuteration at the isopropyl group in NIPAM-d7 would lead to the disappearance of the corresponding proton signals in the ¹H NMR spectrum and a change in the isotopic pattern in the mass spectrum.

¹H NMR Spectroscopy

The ¹H NMR spectrum of NIPAM shows characteristic signals for the vinyl and isopropyl protons. In the spectrum of NIPAM-d7, the signals corresponding to the isopropyl protons would be absent.

¹H NMR Data for N-Isopropylacrylamide (Reference): [8][9]

-

Vinyl Protons: Typically observed as a multiplet in the region of 5.5-6.5 ppm.

-

Isopropyl Methine Proton (-CH-): A multiplet around 4.1 ppm.

-

Isopropyl Methyl Protons (-CH₃): A doublet around 1.1 ppm.

-

Amide Proton (-NH-): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

¹³C NMR Data for N-Isopropylacrylamide (Reference): [10]

-

Carbonyl Carbon (C=O): ~165 ppm

-

Vinyl Carbons (=CH₂ and =CH-): ~126-131 ppm

-

Isopropyl Methine Carbon (-CH-): ~42 ppm

-

Isopropyl Methyl Carbons (-CH₃): ~22 ppm

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

Key IR Absorptions for N-Isopropylacrylamide (Reference): [11][12][13][14]

-

N-H Stretch: A broad peak around 3300 cm⁻¹

-

C=O Stretch (Amide I): A strong absorption around 1650 cm⁻¹

-

N-H Bend (Amide II): An absorption around 1550 cm⁻¹

-

C=C Stretch: An absorption around 1620 cm⁻¹

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak would be expected at m/z = 120.20.

Applications in Drug Development and Research

The primary application of N-Isopropylacrylamide and its deuterated form is in the synthesis of thermoresponsive polymers, most notably poly(N-isopropylacrylamide) (PNIPAM). These "smart" polymers exhibit a lower critical solution temperature (LCST) in aqueous solutions, typically around 32°C for the non-deuterated polymer.[5] Below the LCST, the polymer is soluble and hydrated, while above this temperature, it undergoes a reversible phase transition, becoming insoluble and expelling water. This unique property is harnessed in various biomedical applications, particularly in controlled drug delivery.

Thermoresponsive Drug Delivery

PNIPAM-based hydrogels can be loaded with therapeutic agents in their swollen state at temperatures below the LCST. When the temperature is raised above the LCST, the hydrogel collapses and releases the entrapped drug. This mechanism allows for targeted drug delivery to specific sites in the body where a temperature change can be induced, such as in tumor tissues which are often slightly warmer than surrounding healthy tissues.

The deuteration of the NIPAM monomer is a powerful tool for studying the mechanism of this phase transition and the dynamics of the polymer network using techniques like neutron scattering and NMR spectroscopy.

Experimental Workflow: Thermoresponsive Drug Release from a PNIPAM-d7 Hydrogel

The following diagram illustrates a typical workflow for a drug delivery application using a thermoresponsive hydrogel synthesized from this compound.

Signaling Pathway Analogy: Stimuli-Responsive Polymer Conformation Change

While not a biological signaling pathway in the traditional sense, the conformational change of PNIPAM in response to a temperature stimulus can be visualized as a molecular-level signaling cascade.

References

- 1. N-Isopropylacrylamide | C6H11NO | CID 16637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ð-Isopropylacrylamide (isopropyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-7630-0.5 [isotope.com]

- 3. N-ISO-PROPYL-D7-ACRYLAMIDE | 1219803-32-3 | Benchchem [benchchem.com]

- 4. N-Isopropylacrylamide | 2210-25-5 [chemicalbook.com]

- 5. NIPAM™ï¼N-Isopropyl acrylamideï¼ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. N-Isopropylacrylamide(2210-25-5) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. atlantis-press.com [atlantis-press.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Synthesis of Deuterated N-isopropylacrylamide Monomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated N-isopropylacrylamide (d-NIPAM), a critical monomer for various applications in materials science and drug development. The incorporation of deuterium into the N-isopropylacrylamide structure allows for advanced characterization techniques, such as neutron scattering and NMR spectroscopy, providing deeper insights into polymer dynamics and interactions. This document outlines the primary synthetic route, a detailed experimental protocol, and key characterization data.

Introduction

N-isopropylacrylamide (NIPAM) is a temperature-responsive monomer that, when polymerized, forms poly(N-isopropylacrylamide) (PNIPAM), a smart polymer with a lower critical solution temperature (LCST) in aqueous solutions. Deuterated versions of NIPAM, such as those with a deuterated isopropyl group (d7-NIPAM) or a deuterated vinyl group (d3-NIPAM), are invaluable tools for researchers. The significant difference in the neutron scattering length between hydrogen and deuterium makes isotopic labeling essential for techniques like small-angle neutron scattering (SANS), which is used to study the structure and conformation of polymer chains in solution and hydrogels.[1][2]

While deuterated NIPAM monomers are commercially available from suppliers such as Polymer Source and ResolveMass Laboratories Inc., in-house synthesis can be a cost-effective alternative and allows for custom labeling patterns. The most common method for synthesizing N-(isopropyl-d7)acrylamide involves the reaction of deuterated isopropylamine with acryloyl chloride.[2]

Synthetic Pathway

The synthesis of N-(isopropyl-d7)acrylamide is typically achieved through a nucleophilic acyl substitution reaction. Deuterated isopropylamine (isopropylamine-d7) is reacted with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

References

In-Depth Technical Guide to N-Isopropylacrylamide-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Isopropylacrylamide-d7 (NIPAM-d7), a deuterated analog of N-Isopropylacrylamide (NIPAM). This document details its chemical properties, commercial suppliers, and, critically, its application in the synthesis of stimuli-responsive polymers, often referred to as "smart" polymers. The inclusion of deuterium labels makes NIPAM-d7 an invaluable tool for mechanistic and structural studies of these polymers using techniques such as neutron scattering and nuclear magnetic resonance spectroscopy.

Core Properties and Suppliers

This compound is primarily utilized in research settings for the synthesis of deuterated poly(N-isopropylacrylamide) (pNIPAM-d7). The deuterium labeling on the isopropyl group allows for detailed investigation of polymer chain conformation and dynamics.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical suppliers and databases.

| Property | Value | Citations |

| CAS Number | 1219803-32-3 | [1][2][3] |

| Molecular Formula | C₆H₄D₇NO | [2][4] |

| Molecular Weight | 120.20 g/mol | [1][2] |

| Appearance | White Solid | [1] |

| Purity | Typically ≥98% | [2][4][] |

| Boiling Point | 225.1 ± 13.0 °C at 760 mmHg | [3] |

| Flash Point | 119.7 ± 4.8 °C | [3] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Storage Temperature | Room temperature, away from light and moisture | [2] |

Commercial Suppliers

This compound is available from several reputable suppliers specializing in research chemicals and isotopically labeled compounds. A non-exhaustive list of suppliers is provided below:

Synthesis of Poly(this compound) (pNIPAM-d7)

Deuterated pNIPAM is a thermoresponsive polymer that exhibits a lower critical solution temperature (LCST), undergoing a reversible phase transition from a soluble to an insoluble state in an aqueous solution upon heating. This property is central to its application in areas such as drug delivery and tissue engineering. The synthesis of pNIPAM-d7 microgels is commonly achieved through free-radical polymerization.

Experimental Protocol: Free-Radical Polymerization

This protocol describes a general method for the synthesis of pNIPAM-d7.

Materials:

-

This compound (NIPAM-d7) monomer

-

2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AMPA) or similar free-radical initiator

-

Distilled water

-

Nitrogen gas

Procedure:

-

Dissolve the this compound monomer in distilled water in a reaction vessel. A typical concentration is around 1 g of monomer per 15 mL of water.[9]

-

Prepare a separate solution of the initiator (e.g., 0.4 g of AMPA in distilled water).[9]

-

Add the initiator solution dropwise to the monomer solution while stirring.

-

Purge the reaction mixture with nitrogen gas for approximately 1 minute to remove dissolved oxygen, which can inhibit polymerization.[9]

-

Seal the reaction vessel and place it in a water bath preheated to the desired reaction temperature, typically around 80°C, for several hours (e.g., 5 hours) to allow for polymerization to complete.[9]

-

After the reaction is complete, the resulting polymer can be purified. For pNIPAM, this often involves removing water to obtain the polymer as a powder.

Logical Workflow for pNIPAM-d7 Synthesis

Caption: A generalized workflow for the synthesis of poly(this compound).

Characterization Techniques

The deuteration of pNIPAM facilitates its analysis by various sophisticated techniques that are sensitive to isotopic substitution.

Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for studying the structure of polymers in solution and in bulk on the nanometer to micrometer scale. The significant difference in the neutron scattering length between hydrogen and deuterium makes isotopic labeling a crucial tool for SANS experiments. By using NIPAM-d7, researchers can create contrast between the polymer and a hydrogenous solvent (or vice versa), allowing for the determination of polymer chain conformation, size, and aggregation behavior.

Experimental Workflow for SANS Analysis

Caption: A typical workflow for Small-Angle Neutron Scattering analysis of pNIPAM-d7.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the synthesized polymer. The characteristic peaks of the protons in the pNIPAM backbone and side chains can be identified and integrated to determine the polymer's composition and, in some cases, its molecular weight.

Interpreted ¹H NMR Peaks for pNIPAM

| Chemical Shift (ppm) | Assignment | Citations |

| ~1.03 | Methyl group (-CH₃) on the isopropyl group | [10] |

| ~1.47 | Methylene group (-CH₂-) on the backbone | [10] |

| ~1.90 | Methine group (-CH-) on the backbone | [10] |

| ~3.79 | Methine group (-CH-) on the isopropyl group | [10] |

Note: In NIPAM-d7, the signals corresponding to the isopropyl group protons would be absent in the ¹H NMR spectrum, confirming deuteration.

Signaling Pathway in Thermoresponsive Behavior

The thermoresponsive behavior of pNIPAM is governed by a change in the balance of interactions between the polymer and water molecules. Below the LCST, hydrogen bonding between the amide groups of the polymer and water molecules dominates, leading to a soluble, random coil conformation. Above the LCST, hydrophobic interactions between the isopropyl groups become more favorable, causing the polymer to collapse and expel water, resulting in an insoluble, globular state.

Caption: A diagram illustrating the thermoresponsive transition of pNIPAM.

References

- 1. benchchem.com [benchchem.com]

- 2. ð-Isopropylacrylamide (isopropyl-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. This compound | CAS#:1219803-32-3 | Chemsrc [chemsrc.com]

- 4. N-ISOPROPYLACRYLAMIDE (ISOPROPYL-D7, 98%) | Eurisotop [eurisotop.com]

- 6. ð-Isopropylacrylamide (isopropyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-7630-0.5 [isotope.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Deuterated Poly(N-isopropyl acrylamide-d7) [polymersource.ca]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Properties of Poly(N-Isopropylacrylamide-d7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and characterization of poly(N-Isopropylacrylamide-d7) (PNIPAM-d7), a deuterated variant of the widely studied thermoresponsive polymer, PNIPAM. The substitution of hydrogen with deuterium atoms in the N-isopropyl group imparts unique characteristics to the polymer, making it a valuable tool in various research and development applications, particularly in drug delivery and materials science. This document details the synthesis, physicochemical properties, and key experimental protocols for the analysis of PNIPAM-d7, with a focus on quantitative data and methodological rigor.

Structure and Physicochemical Properties

Poly(N-isopropylacrylamide) is a thermoresponsive polymer renowned for its sharp lower critical solution temperature (LCST) of approximately 32°C in aqueous solutions.[1] Below this temperature, PNIPAM is soluble and exists in a swollen, hydrated coil state, while above the LCST, it undergoes a reversible phase transition to a dehydrated, collapsed globule.[2] This behavior is driven by a delicate balance between hydrogen bonding with water and hydrophobic interactions.[3]

The deuterated analogue, poly(this compound), has the seven hydrogen atoms on the isopropyl group replaced by deuterium. This isotopic substitution significantly influences the polymer's properties, most notably its volume phase transition temperature (VPTT).

The Impact of Deuteration on the Volume Phase Transition Temperature (VPTT)

Deuteration of the isopropyl group in PNIPAM leads to a significant increase in the VPTT.[4][5] This shift is attributed to the isotope effect on hydrogen bonding and hydrophobic interactions.[5][6] The C-D bond is slightly shorter and stronger than the C-H bond, which can alter the hydration shell around the polymer and the energetics of the coil-to-globule transition.

Quantitative data from various studies on the effect of deuteration on the VPTT of PNIPAM and related polymers are summarized in the table below.

| Polymer System | Solvent | VPTT (°C) | VPTT Shift (K) | Reference(s) |

| H-pNIPAM | H₂O | ~32 | N/A | [2] |

| D7-pNIPAM | H₂O | - | +5 | [6] |

| H-pNIPMAM | H₂O | - | - | [6] |

| D7-pNIPMAM | H₂O | - | +8.4 | [4][6] |

| H-pNIPAM | D₂O | - | +0.7 | [7] |

| D7-pNIPAM | D₂O | - | -1.2 (relative to H-pNIPAM in H₂O) | [6] |

Note: pNIPMAM (poly(N-isopropylmethacrylamide)) is included for comparison to illustrate the significant effect of deuteration.

The following diagram illustrates the key factors influencing the Volume Phase Transition Temperature of PNIPAM.

Caption: Factors influencing the VPTT of PNIPAM.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of poly(this compound).

Synthesis of Poly(this compound) Microgels

A common method for synthesizing PNIPAM-d7 microgels is through precipitation polymerization.[8][9]

Materials:

-

This compound (NIPAM-d7) monomer

-

N,N'-methylenebis(acrylamide) (BIS) as a cross-linker

-

Ammonium persulfate (APS) as an initiator

-

Deionized water

Procedure:

-

Dissolve the desired amounts of NIPAM-d7 and BIS in deionized water in a three-neck flask equipped with a condenser, a nitrogen inlet, and a stirrer.

-

Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

-

Heat the reaction mixture to 70°C under a nitrogen atmosphere with constant stirring.

-

Dissolve APS in a small amount of deionized water and add it to the reaction mixture to initiate the polymerization.

-

Allow the reaction to proceed for several hours (typically 4-6 hours). The solution will become turbid as the polymer particles precipitate.

-

Cool the reaction mixture to room temperature.

-

Purify the resulting microgel suspension by dialysis against deionized water for several days to remove unreacted monomers and initiator.

The following diagram outlines the general workflow for the synthesis and characterization of PNIPAM-d7 microgels.

Caption: Synthesis and characterization workflow.

Characterization Techniques

DLS is used to determine the hydrodynamic radius of the microgel particles and to measure the VPTT.[10]

Procedure:

-

Prepare a dilute aqueous suspension of the purified PNIPAM-d7 microgels.

-

Place the sample in a DLS instrument equipped with a temperature controller.

-

Equilibrate the sample at a starting temperature below the expected VPTT.

-

Measure the particle size as a function of temperature, increasing the temperature in small increments (e.g., 1°C).

-

The VPTT is identified as the temperature at which a sharp decrease in the hydrodynamic radius is observed.[10]

FTIR spectroscopy is used to confirm the chemical structure of the polymer.[11][12]

Procedure:

-

Lyophilize a small amount of the purified PNIPAM-d7 microgel suspension to obtain a dry powder.

-

Prepare a KBr pellet by mixing a small amount of the polymer powder with dry KBr and pressing it into a transparent disk.

-

Alternatively, for attenuated total reflectance (ATR)-FTIR, place a small amount of the dried polymer directly on the ATR crystal.

-

Record the FTIR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Characteristic Peaks for PNIPAM:

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3300 | N-H stretching | [13] |

| ~2970 | C-H stretching (isopropyl) | [14] |

| ~1650 | Amide I (C=O stretching) | [11][13] |

| ~1550 | Amide II (N-H bending) | [11][13] |

¹H NMR spectroscopy is used to further confirm the polymer structure and can provide information on the tacticity of the polymer chain.[15][16]

Procedure:

-

Dissolve a small amount of the lyophilized PNIPAM-d7 in a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to an NMR tube.

-

Record the ¹H NMR spectrum.

Characteristic ¹H NMR Signals for PNIPAM in D₂O:

| Chemical Shift (ppm) | Assignment | Reference(s) |

| ~1.1 | -CH(CH₃ )₂ | [17] |

| ~1.5-2.2 | -CH₂ -CH - (backbone) | [15] |

| ~3.9 | -CH (CH₃)₂ | [15][17] |

SANS is a powerful technique for probing the internal structure of the microgel particles in their swollen and collapsed states.[18][19][20] The use of deuterated polymer and solvent allows for contrast variation studies to highlight different parts of the structure.

Procedure:

-

Prepare dilute suspensions of PNIPAM-d7 microgels in D₂O.

-

Place the sample in a quartz cell in the SANS instrument.

-

Collect scattering data at various temperatures below and above the VPTT.

-

Analyze the scattering profiles to obtain information about the particle size, shape, and internal density profile.[19][20]

Applications in Drug Development

The unique thermoresponsive properties of PNIPAM and its deuterated analogues make them highly attractive for applications in drug delivery.[2][3] The ability to undergo a phase transition at a temperature close to physiological temperature allows for the design of "smart" drug delivery systems.

The logical pathway for the application of PNIPAM-d7 in thermoresponsive drug delivery is illustrated below.

Caption: Drug loading and release mechanism.

The use of deuterated PNIPAM-d7 is particularly advantageous for mechanistic studies of drug release using techniques like neutron scattering, where the deuterium labeling provides a powerful tool for contrast matching and highlighting the location and dynamics of the drug molecules within the polymer matrix.

Conclusion

Poly(this compound) is a fascinating and highly useful "smart" polymer. Its distinct structural and physicochemical properties, primarily the elevated volume phase transition temperature resulting from deuteration, offer unique advantages for both fundamental research and practical applications. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the potential of this remarkable material. The ability to precisely tune its properties through isotopic substitution opens up new avenues for the design of advanced drug delivery systems and responsive materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Poly(N-isopropylacrylamide) - Wikipedia [en.wikipedia.org]

- 3. Synthesis and characterization of thermoresponsive copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deuteration-Induced Volume Phase Transition Temperature Shift of PNIPMAM Microgels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Control of Poly(N-isopropylacrylamide) Microgel Network Structure by Precipitation Polymerization near the Lower Critical Solution Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of Amino-Functionalized Poly(N-isopropylacrylamide)-Based Microgel Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kdsi.ru [kdsi.ru]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Small-angle neutron scattering study of structural changes in temperature sensitive microgel colloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Thermoresponsive Behavior of Deuterated Poly(N-isopropylacrylamide) (pNIPAM-d7)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-isopropylacrylamide), or pNIPAM, is a preeminent example of a thermoresponsive polymer, exhibiting a sharp and reversible phase transition in aqueous solutions at a Lower Critical Solution Temperature (LCST) of approximately 32°C.[1][2] Below this temperature, pNIPAM chains are hydrophilic and exist in a soluble, extended coil state. Above the LCST, they undergo a conformational change to a dehydrated, collapsed globule state, leading to aggregation and phase separation.[3] This behavior is driven by a delicate balance between hydrophilic and hydrophobic interactions.[4]

The deuterated isotopologue, pNIPAM-d7, where the seven hydrogen atoms on the isopropyl group are replaced with deuterium, is of significant interest in advanced materials research. This isotopic substitution provides a powerful tool for specific analytical techniques, most notably Small-Angle Neutron Scattering (SANS), where the difference in neutron scattering length density between the deuterated polymer and protonated solvents allows for contrast variation studies.[5][6] However, deuteration is not an inert substitution; it fundamentally alters the intermolecular forces, leading to a distinct and significant shift in the thermoresponsive behavior of the polymer.[7] This guide provides a detailed examination of the core principles governing the thermoresponsive behavior of pNIPAM-d7, its quantitative comparison to non-deuterated pNIPAM, and the experimental protocols used for its characterization.

The Core Mechanism: LCST and the Isotope Effect

The phase transition of pNIPAM is governed by the thermodynamics of polymer-solvent interactions. Below the LCST, the favorable enthalpy of hydrogen bonding between the amide groups of pNIPAM and water molecules dominates, keeping the polymer dissolved.[4] As the temperature increases, the entropic contribution from the release of structured water molecules around the hydrophobic isopropyl groups becomes more significant, eventually driving the system towards phase separation.[8]

Deuteration of the isopropyl group (to create pNIPAM-d7) directly influences this balance. The C-D bond is stronger and less polarizable than the C-H bond, which leads to two primary consequences:

-

Weakened Hydrophobic Interactions: Hydrophobic hydration is less favorable around deuterated alkyl groups compared to their protonated counterparts.[7]

-

Strengthened Hydrogen Bonding: The substitution of deuterium on the isopropyl group (a β-deuteration relative to the amide nitrogen) increases the basicity of the amide group, strengthening the polymer-water hydrogen bonds.[7]

Both effects stabilize the dissolved state of the polymer, making the coil-to-globule transition less favorable. Consequently, a higher temperature is required to overcome these interactions, resulting in a significant increase in the LCST of pNIPAM-d7 compared to its hydrogenated counterpart (pNIPAM-h7).[5][7]

References

- 1. juser.fz-juelich.de [juser.fz-juelich.de]

- 2. Poly(N-isopropylacrylamide) - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Molecular dynamics simulations evidence the thermoresponsive behavior of PNIPAM and PDEA in glycerol solutions [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and structure of deuterated ultra-low cross-linked poly(N-isopropylacrylamide) microgels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

The Influence of Deuteration on the Lower Critical Solution Temperature of Poly(N-isopropylacrylamide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Lower Critical Solution Temperature (LCST) of deuterated poly(N-isopropylacrylamide) (pNIPAM). pNIPAM is a well-known thermoresponsive polymer that exhibits a sharp coil-to-globule transition in aqueous solutions at approximately 32°C, a temperature close to human physiological conditions, making it a prime candidate for various biomedical applications, including drug delivery and tissue engineering.[1][2][3][4] The substitution of hydrogen with deuterium, a process known as deuteration, has been shown to significantly alter the LCST of pNIPAM, offering a valuable tool for fine-tuning its thermoresponsive behavior.[5][6][7][8] This guide summarizes the key quantitative data, details the experimental protocols for LCST determination, and provides visual representations of the underlying principles and experimental workflows.

Quantitative Data Summary: LCST of Deuterated pNIPAM

The Lower Critical Solution Temperature (LCST) is a critical parameter that defines the temperature at which a polymer solution undergoes a phase transition from a soluble to an insoluble state.[9][10] In the case of pNIPAM, this transition is driven by a shift in the balance of hydrogen bonding and hydrophobic interactions between the polymer and water molecules.[11] Deuteration of the pNIPAM monomer or the solvent (water) can significantly impact these interactions, leading to a measurable shift in the LCST.

The following tables summarize the reported LCST values for deuterated pNIPAM under various conditions.

| Polymer System | Solvent | LCST (°C) | Measurement Technique | Reference |

| pNIPAM (protonated) | H₂O | ~32 | Turbidimetry, DLS, DSC | [1][3][4] |

| pNIPAM (protonated) | D₂O | ~31.3 | Not specified | [6] |

| pNIPAM-d7 (isopropyl group deuterated) | H₂O | 36.3 | DLS | [5] |

| p(NIPAM-co-D7NIPAM) | H₂O | Increases with D7NIPAM content | DLS | [5] |

| pD3-NIPAM (vinyl group deuterated) | Not specified | "barely shifts" | Not specified | [7][8] |

Table 1: LCST of Deuterated pNIPAM in H₂O and D₂O. This table highlights the effect of deuterating either the polymer or the solvent on the LCST.

| Deuteration Site | Observed LCST Shift | Explanation | Reference |

| Isopropyl group of NIPAM | Significant increase | Strengthened hydrophobic interactions and altered water structuring around the polymer. | [5][7][8] |

| Vinyl group of NIPAM | Minimal shift | The vinyl group is less involved in the hydration-dehydration process that governs the LCST. | [7][8] |

| Solvent (H₂O to D₂O) | Slight decrease | D₂O forms stronger hydrogen bonds than H₂O, which can slightly stabilize the hydrated state of the polymer. | [6] |

Table 2: Influence of Deuteration Site on LCST Shift. This table provides a qualitative summary of how the location of deuterium substitution affects the thermoresponsive properties of pNIPAM.

Experimental Protocols for LCST Determination

The determination of the LCST of pNIPAM and its deuterated analogues is crucial for their application. Several techniques are commonly employed, each providing unique insights into the phase transition.

Turbidimetry

Turbidimetry is a straightforward and widely used method to determine the cloud point temperature (Tcp), which is often taken as the LCST.[9][12] This method relies on the principle that the solution becomes turbid as the polymer aggregates and phase separates upon heating.

Methodology:

-

Sample Preparation: Prepare a dilute aqueous solution of the pNIPAM sample (e.g., 1 mg/mL).[13]

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Measurement:

-

Data Analysis: The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[2]

Dynamic Light Scattering (DLS)

DLS is a powerful technique for measuring the size of particles in solution.[13] It can be used to monitor the hydrodynamic radius of pNIPAM chains and their aggregates as a function of temperature. The onset of aggregation is indicative of the LCST.

Methodology:

-

Sample Preparation: Prepare a filtered, dilute solution of the pNIPAM sample to remove any dust or large aggregates.

-

Instrumentation: Use a DLS instrument with a temperature-controlled sample holder.

-

Measurement:

-

Equilibrate the sample at a temperature below the expected LCST.

-

Incrementally increase the temperature, allowing the sample to equilibrate at each step.

-

Measure the particle size distribution at each temperature.

-

-

Data Analysis: The LCST is identified as the temperature at which a significant increase in the hydrodynamic radius is observed, indicating the formation of large polymer aggregates.[13]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material.[2][10] The coil-to-globule transition of pNIPAM is an endothermic process, which can be detected by DSC.

Methodology:

-

Sample Preparation: Prepare a concentrated solution of the pNIPAM sample.

-

Instrumentation: Use a high-sensitivity DSC instrument.

-

Measurement:

-

Seal the sample and a reference (pure solvent) in separate DSC pans.

-

Heat both pans at a constant rate over a temperature range that encompasses the LCST.

-

-

Data Analysis: The LCST is determined from the peak temperature of the endothermic transition in the DSC thermogram.

Visualizing the Concepts and Workflows

Graphical representations are invaluable for understanding the complex relationships and experimental procedures involved in studying the LCST of deuterated pNIPAM.

Caption: Experimental workflow for determining and comparing the LCST of protonated and deuterated pNIPAM.

Caption: Logical relationship between deuteration strategy, molecular interactions, and the resulting LCST shift in pNIPAM systems.

Conclusion

The deuteration of pNIPAM provides a precise and effective method for tuning its lower critical solution temperature. The magnitude and direction of the LCST shift are highly dependent on the site of deuteration. Specifically, deuterating the isopropyl group leads to a significant increase in the LCST, which is attributed to enhanced hydrophobic interactions. Conversely, using D₂O as a solvent results in a slight decrease in the LCST due to the stronger hydrogen bonding capabilities of heavy water. Understanding these nuances is critical for the rational design of pNIPAM-based materials for advanced biomedical applications where precise temperature responsiveness is paramount. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and professionals working in this exciting field.

References

- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 2. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. mdpi.com [mdpi.com]

- 5. Understanding the monomer deuteration effect on the transition temperature of poly(N-isopropylacrylamide) microgels in H2O - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and structure of deuterated ultra-low cross-linked poly(N-isopropylacrylamide) microgels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. crystallizationsystems.com [crystallizationsystems.com]

- 13. Insights on the Lower Critical Solution Temperature Behavior of pNIPAM in an Applied Electric Field - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Molecular Weight of N-Isopropylacrylamide-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for determining the molecular weight of N-Isopropylacrylamide-d7 (NIPAM-d7), a deuterated analog of the widely studied thermoresponsive monomer. Accurate molecular weight determination is fundamental for the characterization of this compound, ensuring its purity and suitability for applications in polymer chemistry, biomaterials, and drug delivery systems. This document outlines detailed experimental protocols for mass spectrometry and size-exclusion chromatography techniques, presents quantitative data in a clear, tabular format, and includes a visual representation of the experimental workflow.

Introduction

N-Isopropylacrylamide (NIPAM) is a monomer renowned for its use in synthesizing thermoresponsive polymers, most notably poly(N-Isopropylacrylamide) (PNIPAM), which exhibits a lower critical solution temperature (LCST) in aqueous solutions. The deuterated form, this compound, serves as a crucial tool in mechanistic studies, particularly in spectroscopic techniques like NMR and neutron scattering, to probe polymer dynamics and interactions.[1] The precise molecular weight of the NIPAM-d7 monomer is a critical quality attribute that influences the physicochemical properties of the resulting polymers.

Summary of Quantitative Data

The theoretical molecular weights of this compound and its non-deuterated counterpart are summarized below. These values serve as a benchmark for experimental determination.

| Compound | Chemical Formula | Theoretical Molecular Weight ( g/mol ) |

| This compound | C₆H₄D₇NO | 120.20[2][] |

| N-Isopropylacrylamide | C₆H₁₁NO | 113.16[4] |

Experimental Protocols for Molecular Weight Determination

The following sections detail the primary analytical techniques for the precise determination of the molecular weight of this compound.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly accurate method for determining the molecular weight of small molecules like NIPAM-d7.

ESI is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts.

Experimental Protocol for ESI-MS:

-

Sample Preparation:

-

Dissolve this compound in a suitable volatile solvent, such as methanol, acetonitrile, or a mixture of acetonitrile and water, to a final concentration of approximately 1-10 µg/mL.[5]

-

To promote protonation, a small amount of an acid, such as 0.1% formic acid, can be added to the solvent.[6]

-

Ensure the sample is fully dissolved and free of any particulate matter by filtering through a 0.22 µm syringe filter if necessary.[5]

-

-

Instrumentation and Parameters:

-

Ionization Mode: Positive ion mode is typically used to detect protonated molecules.

-

Capillary Voltage: 2.5–4.5 kV.[7]

-

Nebulizing Gas (Nitrogen) Flow Rate: Dependent on the instrument, but typically in the range of 5-15 L/min.

-

Drying Gas (Nitrogen) Temperature: 200–350 °C.[7]

-

Flow Rate: Introduce the sample solution into the ESI source at a flow rate of 5–20 µL/min.[8]

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass measurement.

-

-

Data Analysis:

-

The primary ion expected for this compound in positive mode is the protonated molecule [M+H]⁺, which would have an m/z of approximately 121.21.

-

Adducts with sodium [M+Na]⁺ (m/z ≈ 143.19) or potassium [M+K]⁺ (m/z ≈ 159.18) may also be observed.

-

The high-resolution mass spectrum will allow for the determination of the elemental composition, confirming the identity of the compound.

-

MALDI is another soft ionization technique that is highly effective for a wide range of molecules, including small organic compounds.

Experimental Protocol for MALDI-TOF MS:

-

Matrix and Sample Preparation:

-

Matrix Selection: For small molecules, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).[9][10]

-

Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix in a suitable solvent, such as a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

-

Sample-Matrix Co-crystallization: Mix the this compound solution (typically in a similar solvent to the matrix) with the matrix solution in a ratio of approximately 1:10 (sample:matrix).

-

Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air-dry to form crystals.

-

-

Instrumentation and Parameters:

-

Ionization Mode: Positive ion mode is typically used.

-

Laser: A nitrogen laser (337 nm) is commonly employed.[10] The laser energy should be optimized to achieve good signal intensity with minimal fragmentation.

-

Mass Analyzer: A time-of-flight (TOF) analyzer is used to separate the ions based on their m/z.

-

-

Data Analysis:

-

In MALDI-TOF MS, singly charged ions are predominantly formed.[9] The expected peak will correspond to the protonated molecule [M+H]⁺ or cationized species (e.g., [M+Na]⁺).

-

The resulting spectrum will show a peak corresponding to the molecular weight of this compound plus the mass of the ionizing agent.

-

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC, also known as GPC, separates molecules based on their hydrodynamic volume in solution. While primarily used for polymers, it can also be adapted for the analysis of small molecules.

Experimental Protocol for SEC/GPC:

-

Sample Preparation:

-

Dissolve the this compound sample in the mobile phase to be used for the analysis.

-

Filter the sample through a 0.22 µm filter to remove any particulate matter.[11]

-

-

Instrumentation and Parameters:

-

Column Selection: Choose a column with a small pore size suitable for the separation of low molecular weight compounds (e.g., with a molecular weight range of 100 to 2000 g/mol ).[12]

-

Mobile Phase: A common mobile phase for small polar molecules is a buffer solution such as 20 mM Tris with 150 mM NaCl at a pH of 7.0.[13] For GPC, organic solvents like tetrahydrofuran (THF) can be used.

-

Flow Rate: A typical flow rate is in the range of 0.5–1.0 mL/min.

-

Detector: A refractive index (RI) detector is commonly used for universal detection. A UV detector can also be employed if the analyte has a suitable chromophore.

-

-

Data Analysis:

-

The molecular weight is determined by comparing the elution time of the analyte to a calibration curve generated from a series of standards with known molecular weights.

-

The elution volume is inversely proportional to the logarithm of the molecular weight.

-

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the molecular weight determination process.

Caption: Generalized workflow for molecular weight determination.

Caption: Signaling pathway in mass spectrometry.

Caption: Logical flow of SEC/GPC analysis.

References

- 1. This compound | CAS#:1219803-32-3 | Chemsrc [chemsrc.com]

- 2. ð-Isopropylacrylamide (isopropyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-7630-0.5 [isotope.com]

- 4. NIPAM™ï¼N-Isopropyl acrylamideï¼ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. MALDI-TOF Mass Spectrometry in Clinical Analysis and Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. bitesizebio.com [bitesizebio.com]

Solubility of N-Isopropylacrylamide-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Isopropylacrylamide-d7 (NIPAM-d7), a deuterated isotopologue of N-Isopropylacrylamide (NIPAM). Given the limited direct quantitative data on NIPAM-d7, this document synthesizes information on the solubility of its non-deuterated counterpart, NIPAM, discusses the potential effects of deuteration on solubility, and provides detailed experimental protocols for determining the precise solubility of NIPAM-d7 in various solvents. This guide is intended to be a valuable resource for researchers utilizing NIPAM-d7 in the development of smart polymers, hydrogels, and drug delivery systems.

Introduction to N-Isopropylacrylamide (NIPAM) and its Deuterated Analog

N-Isopropylacrylamide is a temperature-responsive monomer that is the foundational building block for poly(N-isopropylacrylamide) (PNIPAM), a widely studied "smart" polymer.[1] PNIPAM exhibits a sharp lower critical solution temperature (LCST) in aqueous solutions at approximately 32°C.[2] Below this temperature, PNIPAM is soluble in water, while above it, the polymer undergoes a reversible phase transition and becomes insoluble.[2] This thermoresponsive behavior makes PNIPAM and its derivatives highly attractive for a range of biomedical applications, including controlled drug delivery, tissue engineering, and diagnostics.[3][4]

The deuterated analog, this compound (NIPAM-d7), in which the seven hydrogen atoms on the isopropyl group are replaced with deuterium, is a crucial tool for researchers. The isotopic labeling allows for advanced analytical investigations, particularly in neutron scattering and NMR spectroscopy, to probe the structural dynamics, polymer-solvent interactions, and the LCST behavior of PNIPAM-based materials with greater precision.[5]

Solubility of N-Isopropylacrylamide

Qualitative Solubility

NIPAM is a versatile monomer with good solubility in a range of common laboratory solvents. The qualitative solubility of NIPAM is summarized in the table below.

| Solvent Category | Solvent | Solubility |

| Protic Solvents | Water | Soluble[6] |

| Methanol | Arbitrarily Soluble | |

| Ethanol | Arbitrarily Soluble | |

| Aprotic Polar Solvents | Acetone | Arbitrarily Soluble |

| Methyl Ethyl Ketone (MEK) | Arbitrarily Soluble | |

| Dimethylformamide (DMF) | (PNIPAM is soluble) | |

| Dimethyl Sulfoxide (DMSO) | (PNIPAM is soluble) | |

| Aprotic Nonpolar Solvents | Tetrahydrofuran (THF) | (PNIPAM is soluble) |

| Ethyl Acetate | Almost Insoluble | |

| n-Hexane | Almost Insoluble | |

| Diethyl Ether | (PNIPAM is insoluble) |

Note: The term "Arbitrarily Soluble" is used in some technical literature to indicate very high solubility.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in various solvents are not extensively reported in peer-reviewed literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | |||

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Tetrahydrofuran (THF) | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Dichloromethane | |||

| Chloroform |

The Effect of Deuteration on Solubility

The replacement of hydrogen with deuterium can influence the physicochemical properties of a molecule, including its solubility. While the effects are often subtle, they can be significant. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to differences in intermolecular interactions. In some cases, deuteration has been observed to increase the solubility of organic compounds. For instance, deuterium's presence can alter hydrogen bonding and other non-covalent interactions that govern the dissolution process.[7][8] However, the exact impact on the solubility of NIPAM-d7 in any given solvent requires experimental determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9][10][11] The following is a detailed protocol that can be adapted for determining the solubility of this compound.

Materials and Equipment

-

This compound

-

Selected solvents (high purity, analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS, or NMR)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Concentration Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. Express the solubility in desired units (e.g., g/100 mL or mol/L).

-

Experimental Workflow Diagram

Application in Drug Delivery and Conceptual Signaling Pathway

The primary application of NIPAM and its deuterated analog in the biomedical field is in the development of thermoresponsive drug delivery systems.[12][13] PNIPAM-based hydrogels or nanoparticles can encapsulate therapeutic agents at a temperature below their LCST (e.g., at room temperature). When introduced into the body, the physiological temperature (around 37°C) triggers the collapse of the polymer network, leading to the controlled release of the encapsulated drug at the target site. This "on-demand" release mechanism can enhance therapeutic efficacy and reduce side effects.

While NIPAM itself does not directly participate in a specific signaling pathway, its polymer, PNIPAM, can be engineered into drug carriers that interact with cellular environments. The following diagram illustrates the conceptual pathway of a PNIPAM-based drug delivery system targeting cancer cells.

This diagram illustrates the passive targeting of a tumor through the Enhanced Permeability and Retention (EPR) effect, followed by temperature-triggered drug release and subsequent therapeutic action on the cancer cell. The use of NIPAM-d7 in the polymer backbone would allow for detailed studies of the carrier's behavior and drug release kinetics in vivo using advanced imaging techniques.

Conclusion

This technical guide has provided a thorough overview of the solubility of this compound, drawing upon the known properties of its non-deuterated form and the general principles of isotopic effects. While quantitative solubility data for NIPAM-d7 remains a key area for experimental investigation, the provided protocol for the shake-flask method offers a robust framework for researchers to determine these critical parameters. A comprehensive understanding of the solubility of NIPAM-d7 is paramount for its effective application in the design and optimization of advanced, stimuli-responsive materials for the pharmaceutical and biomedical fields.

References

- 1. nbinno.com [nbinno.com]

- 2. Poly(N-isopropylacrylamide) - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. N-Isopropylacrylamide | C6H11NO | CID 16637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 9. bioassaysys.com [bioassaysys.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Foundational Research on Deuterated Thermoresponsive Polymers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research of deuterated thermoresponsive polymers, offering a comprehensive overview of their synthesis, characterization, and the profound impact of isotopic substitution on their physicochemical properties. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are exploring the potential of these smart materials in advanced therapeutic and diagnostic applications.

Introduction to Deuterated Thermoresponsive Polymers

Thermoresponsive polymers are a class of "smart" materials that undergo a reversible phase transition in response to temperature changes.[1][2] This behavior is characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). Below the LCST, a polymer is soluble, but it becomes insoluble as the temperature rises above this point. Conversely, polymers with a UCST are soluble above this temperature and phase-separate upon cooling. This unique property makes them highly attractive for a range of biomedical applications, including controlled drug delivery, tissue engineering, and bioseparations.[3]

The introduction of deuterium, a stable isotope of hydrogen, into the molecular structure of these polymers offers a powerful tool for both fundamental studies and practical applications. Deuteration, the replacement of protium (¹H) with deuterium (²H or D), can subtly alter the delicate balance of intermolecular forces, primarily hydrogen bonding, that governs the thermoresponsive behavior.[4] This "deuterium isotope effect" can lead to significant and tunable shifts in the transition temperature, providing a novel avenue for fine-tuning the properties of these materials for specific applications.[5] Furthermore, the distinct neutron scattering properties of deuterium make deuterated polymers invaluable for detailed structural analysis using techniques like small-angle neutron scattering (SANS).[6]

This guide will provide a thorough examination of the synthesis of deuterated thermoresponsive polymers, detail the experimental protocols for their characterization, and present a quantitative analysis of the deuterium isotope effect on their phase transition behavior.

The Deuterium Isotope Effect on Thermoresponsive Behavior

The substitution of hydrogen with deuterium can have a notable impact on the LCST of thermoresponsive polymers. This is primarily attributed to the strengthening of hydrogen bonds (or more accurately, deuterium bonds) between the polymer and water molecules. The C-D bond is slightly shorter and stronger than the C-H bond, and D-bonds are generally stronger than H-bonds.[4] This enhanced interaction with water molecules can shift the delicate hydrophilic/hydrophobic balance that dictates the phase transition.

For many common LCST polymers, such as poly(N-isopropylacrylamide) (PNIPAM), deuteration of the polymer chain leads to an increase in the LCST.[5] This is because more thermal energy is required to disrupt the stronger polymer-water interactions and induce the coil-to-globule transition. The magnitude of this shift can depend on the specific location and extent of deuteration within the monomer unit.

The following table summarizes the observed changes in the Lower Critical Solution Temperature (LCST) for deuterated versus non-deuterated thermoresponsive polymers, as reported in the literature.

| Polymer | Deuteration Site | Molecular Weight ( g/mol ) | Concentration (wt%) | LCST (Non-deuterated) (°C) | LCST (Deuterated) (°C) | ΔLCST (°C) | Reference |

| Poly(N-isopropylacrylamide) (PNIPAM) | Isopropyl group | - | - | ~32 | Higher | Significant shift | [5] |

| Poly(N-isopropylacrylamide) (PNIPAM) | Vinyl group | - | - | ~32 | Barely shifted | Minimal shift | [5] |

| Poly(N-isopropylmethacrylamide) (PNIPMAM) | Monomer | - | - | - | Up to 8.4 K higher | +8.4 | [7] |

| Poly(2-isopropyl-2-oxazoline) (PiPrOx) | - | 2,600 - 22,100 | - | Decreases with increasing MW | - | - | [8] |

Note: The exact values can vary depending on the specific experimental conditions such as molecular weight, polymer concentration, and the presence of salts.

Synthesis of Deuterated Thermoresponsive Polymers

The synthesis of deuterated thermoresponsive polymers typically involves a two-step process: the synthesis of the deuterated monomer followed by its polymerization.

Synthesis of Deuterated Monomers

The synthesis of deuterated monomers is a critical and often challenging step. While some deuterated monomers are commercially available, custom synthesis is often required to achieve specific deuteration patterns.[9]

Workflow for Monomer Deuteration and Polymerization

References

- 1. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

- 2. Effects of stereochemistry and copolymerization on the LCST of PNIPAm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimuli-responsive Poly(2-isopropyl-2-oxazoline) Materials [sigmaaldrich.com]

- 4. The Influence of Deuterium Isotope Effects on Structural Rearrangements, Ensemble Equilibria, and Hydrogen Bonding in Protic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure of deuterated ultra-low cross-linked poly(N-isopropylacrylamide) microgels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Small Angle Neutron Scattering at the National Institute of Standards and Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Poly-2-isopropyl-2-oxazoline: conformational characteristics, LCST behavior and complexation with curcumin - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-Isopropylacrylamide-d7 in NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Application Notes

N-Isopropylacrylamide (NIPAM) is a thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) in water, typically around 32-35°C.[1] Below this temperature, poly(N-isopropylacrylamide) (PNIPAM) is soluble and exists in a swollen, hydrated coil state. Above the LCST, it undergoes a conformational change, expelling water and collapsing into a compact globule state. This sharp and reversible phase transition makes PNIPAM a material of significant interest for various applications, including drug delivery, tissue engineering, and smart sensors.[2]

The study of the molecular dynamics, hydration, and structural changes of PNIPAM during this phase transition is crucial for optimizing its function in these applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for probing these properties at a molecular level.[3]

The Role of N-Isopropylacrylamide-d7 (NIPAM-d7)

Using selectively deuterated monomers, such as this compound where the seven protons on the isopropyl group are replaced by deuterium, offers significant advantages for NMR studies:

-

Probing Side-Chain Dynamics: Deuterium (²H) NMR is highly sensitive to the motion of the C-D bond. By labeling the isopropyl side chain, researchers can directly study the segmental dynamics of this key hydrophobic group, which is central to the polymer's thermoresponsive behavior.[4][5]

-

Simplifying Spectra: In ¹H NMR, the high concentration of protons in both the polymer and the aqueous solvent (H₂O) can lead to complex, overlapping spectra. Using NIPAM-d7 and acquiring ²H NMR spectra eliminates the overwhelming solvent signal and focuses solely on the labeled parts of the polymer.

-

Investigating Hydration: ²H NMR of PNIPAM-d7 in deuterated water (D₂O) can provide insights into the polymer's hydration state.[6] Changes in the ²H NMR lineshape and relaxation times can distinguish between mobile, hydrated polymer segments and immobilized, collapsed segments.[4][5] Studies have shown that even in the collapsed phase, a significant amount of water remains associated with the polymer.[4][5]

-

Contrast Variation in Neutron Scattering: While this document focuses on NMR, it is noteworthy that deuterated polymers like PNIPAM-d7 are also invaluable for Small-Angle Neutron Scattering (SANS) experiments, where isotope substitution is used to vary the scattering length density and highlight different components of a system.[7]

Data Presentation

The following tables summarize key quantitative data from studies involving deuterated NIPAM.

Table 1: Molecular Weights and Synthesis Parameters for Deuterated PNIPAM

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight (MW) of NIPAM-d7 monomer | 120.2 g/mol | [4] |

| Molecular Weight (MW) of cross-linker (BIS) | 154.17 g/mol | [4] |

| Example cross-linker molar fraction (f) for d7-PNIPAM | 0.053 (7.5 wt%) | [4] |

| ²H NMR Pake doublet splitting (ΔνQ) for dry d7-PNIPAM powder at 25°C | ~127 kHz |[4] |

Table 2: Hydrodynamic Diameter of PNIPAM Microgels at Different Temperatures

| Microgel Type | Temperature (°C) | Hydrodynamic Diameter (nm) | Reference |

|---|---|---|---|

| PNIPAM (unspecified) | 20 | 762 | [8] |

| PNIPAM (unspecified) | 40 | 333 | [8] |

| PNIPAM-co-AAc | 25 | ~600 | [9] |

| PNIPAM-co-AAc | 40 | ~250 | [9] |

| PNIPAM (unspecified) | 25 | ~850 | [10] |

| PNIPAM (unspecified) | 40 | ~400 |[10] |

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) Microgels

This protocol describes a typical surfactant-free radical emulsion polymerization method to synthesize PNIPAM-d7 microgels.

Materials:

-

This compound (NIPAM-d7) monomer

-

N,N'-methylenebis(acrylamide) (BIS) (cross-linker)

-

Ammonium persulfate (APS) or Potassium persulfate (KPS) (initiator)

-

Deionized (DI) water

-

Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thermometer

-

Syringes and needles

-

Dialysis tubing (e.g., 10,000 MWCO)

Procedure:

-

Setup: Assemble the three-neck flask with the condenser, a nitrogen inlet, and a rubber septum for injections. Place it in the heating mantle on the magnetic stirrer.

-

Reagent Preparation: Dissolve the desired amounts of NIPAM-d7 monomer and BIS cross-linker in DI water inside the flask. A typical molar fraction for the cross-linker is between 1-10 mol%.[4] For example, for a 5 mol% cross-linked gel, use a 19:1 molar ratio of NIPAM-d7 to BIS.

-

Deoxygenation: Purge the solution with nitrogen gas for at least 30-60 minutes while stirring to remove dissolved oxygen, which can inhibit radical polymerization.

-

Initiation: Heat the solution to the reaction temperature, typically 70-80°C.[11] Once the temperature is stable, dissolve the KPS initiator in a small amount of deoxygenated DI water and inject it into the reaction flask using a syringe.

-

Polymerization: The solution will become opalescent or milky as polymer particles form and precipitate. Allow the reaction to proceed for 4-6 hours at the set temperature under a nitrogen atmosphere with continuous stirring.

-

Purification: Cool the reaction mixture to room temperature. Purify the resulting microgel suspension by dialysis against DI water for several days, changing the water frequently to remove unreacted monomers, initiator, and other impurities.

-

Characterization (Optional): Characterize the resulting microgel particle size and temperature response using Dynamic Light Scattering (DLS).[1][8]

Protocol 2: Sample Preparation for ²H NMR Spectroscopy

This protocol outlines the steps for preparing a PNIPAM-d7 microgel sample for NMR analysis.

Materials:

-

Purified PNIPAM-d7 microgel suspension

-

Deuterium-depleted water or D₂O (depending on the experimental goal)

-

High-quality 5 mm NMR tubes

-

Pipette with filter tip

Procedure:

-

Sample Concentration: Prepare a suspension of the PNIPAM-d7 microgel at the desired concentration (e.g., 20 wt%) in deuterium-depleted water.[4] Using deuterium-depleted water is crucial to minimize the background signal from natural abundance deuterium in water.

-

Homogenization: Ensure the sample is well-mixed and homogeneous. Gentle vortexing or sonication can be used if necessary.

-

Filling the NMR Tube: Filter the solution through a small plug of glass wool or a pipette filter directly into a clean, high-quality NMR tube to remove any dust or large aggregates.[1]

-

Sample Volume: The final sample volume in a standard 5 mm tube should be approximately 0.6-0.7 mL, corresponding to a height of 4-5 cm. Consistent sample height is important for optimal shimming and data quality.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

Equilibration: Before placing the sample in the spectrometer, allow it to equilibrate to the desired starting temperature.

Protocol 3: ²H NMR Spectroscopy for Polymer Dynamics

This protocol provides a general methodology for acquiring solid-state or semi-solid ²H NMR spectra to study the dynamics of PNIPAM-d7.

Equipment:

-

Solid-state NMR spectrometer with a high-power probe capable of ²H observation.

-

Variable temperature control unit.

NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A quadrupolar echo (QE) pulse sequence (90°x - τ - 90°y - τ - acquire) is most commonly used for acquiring static ²H NMR spectra of solids or semi-solids. This sequence is effective at refocusing the rapid signal decay caused by the large quadrupolar interaction.

-

90° Pulse Width: Calibrate the ²H 90° pulse width. For solid samples, this typically requires high power and results in short pulse durations (e.g., 2-4 µs).

-

Echo Delay (τ): Set the inter-pulse delay τ to a value long enough to allow for probe ringdown but short enough to avoid significant T₂ relaxation losses (e.g., 20-50 µs).

-

Recycle Delay: The recycle delay should be set to at least 5 times the longest T₁ relaxation time of the sample to ensure full relaxation between scans. For deuterium, T₁ values are often short.[12][13]

-

Spectral Width: Use a wide spectral width (e.g., 250-500 kHz) to encompass the entire Pake doublet pattern of the immobilized deuterons.

-

Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Temperature Control: Use the variable temperature unit to acquire spectra at a range of temperatures, particularly across the LCST of the polymer (e.g., from 20°C to 50°C), allowing the sample to equilibrate at each temperature for 10-15 minutes before acquisition.

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID), starting from the top of the echo.

-

Phasing: Phase the resulting spectrum. The static Pake doublet pattern should be phased to be purely absorptive.

-

Analysis: Analyze the changes in the lineshape as a function of temperature.

-

Below LCST (Swollen State): Mobile polymer segments will produce a narrower, centrally located signal due to motional averaging of the quadrupolar interaction.

-

Above LCST (Collapsed State): Immobilized or restricted segments will give rise to a broad Pake doublet pattern, characteristic of a rigid solid.[4] The fraction of mobile vs. immobilized segments can be quantified by integrating the respective spectral components.

-

Visualizations

References

- 1. sites.pitt.edu [sites.pitt.edu]

- 2. par.nsf.gov [par.nsf.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. softmaterials.ca [softmaterials.ca]

- 5. 2H NMR Study of Polymer Segmental Dynamics at Varying Cross-Linking in Poly(N-isopropylacrylamide) Microgels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Water dynamics in solutions of linear poly (N-isopropyl acrylamide) studied by 2H NMR field-cycling relaxometry [frontiersin.org]

- 7. Synthesis and structure of deuterated ultra-low cross-linked poly(N-isopropylacrylamide) microgels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Keratin–PNIPAM Hybrid Microgels: Preparation, Morphology and Swelling Properties | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sm08.iphy.ac.cn [sm08.iphy.ac.cn]

- 12. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deuterium NMR cerebral imaging in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of Poly(N-Isopropylacrylamide-d7) Hydrogels for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction